4-bromo-1,2-thiazole-5-carbonitrile
Description
Significance of Thiazole (B1198619) Derivatives in Contemporary Chemical Research
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal and materials chemistry. nih.govnih.gov Its planar and aromatic nature, characterized by significant π-electron delocalization, provides a stable scaffold for constructing complex molecular architectures. wikipedia.org Thiazole derivatives are found in a wide array of pharmacologically active compounds, including natural products like vitamin B1 (thiamine) and synthetic drugs such as the antiretroviral ritonavir (B1064) and the anticancer agent tiazofurin. nih.govijarsct.co.in The versatility of the thiazole nucleus allows for substitutions at its C2, C4, and C5 positions, enabling the fine-tuning of its biological and physical properties. ijarsct.co.in This has led to the development of thiazole-containing compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antifungal properties. researchgate.netresearchgate.net
Overview of Brominated Heterocycles in Synthetic Strategies
Halogenated heterocycles, particularly those containing bromine, are invaluable intermediates in organic synthesis. sigmaaldrich.com The bromine atom in brominated heterocycles serves as a versatile handle for a variety of chemical transformations. It is an excellent leaving group in nucleophilic substitution reactions and a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. researchgate.net These reactions provide efficient pathways to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular structures and the exploration of vast chemical spaces. researchgate.net The strategic incorporation of bromine into heterocyclic frameworks is a pivotal step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
Importance of Nitrile Functionality in Organic Synthesis and Material Science
The nitrile group (-C≡N), also known as a cyano group, is a highly valuable functional group in organic chemistry. numberanalytics.comchemistrylearner.com Its strong electron-withdrawing nature and linear geometry influence the electronic properties of a molecule. fiveable.me Nitriles are versatile synthetic intermediates that can be transformed into a variety of other functional groups, including carboxylic acids, amines, and amides, thereby expanding the synthetic routes available to chemists. numberanalytics.compearson.com In material science, the polarity and rod-like shape of the nitrile group are exploited in the design of liquid crystals and organic electronic materials. For instance, the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a molecule, which is advantageous for charge transfer in optoelectronic devices.
Historical Context and Evolution of 1,2-Thiazole Chemistry
The chemistry of thiazoles has a rich history, with foundational work being laid by Hofmann and Hantzsch. nih.govijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing the thiazole ring. wikipedia.org While the 1,3-thiazole isomer is more common, the 1,2-thiazole, or isothiazole (B42339), ring system has also been the subject of significant research. wikipedia.orgrsc.org Early investigations into thiazole chemistry were often driven by the dye industry. nih.gov However, the discovery of the thiazole moiety in penicillin marked a turning point, spurring extensive research into the medicinal applications of thiazole derivatives. nih.gov Over the years, the development of new synthetic methodologies and a deeper understanding of structure-activity relationships have solidified the importance of thiazoles in drug discovery and development. researchgate.net The synthesis and applications of functionalized isothiazoles continue to be an active area of research, with a focus on creating novel compounds with tailored biological and material properties. rsc.orgresearchgate.net
Interactive Data Table: Properties of 4-bromo-1,2-thiazole-5-carbonitrile and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Use/Significance |
| This compound | C4HBrNS | 189.04 | Core compound of interest |
| 4-bromo-1,2-thiazole-5-carbaldehyde (B2850862) | C4H2BrNOS | 190.90 | Related synthetic intermediate uni.lu |
| 4-bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | 223.04 | Example of a brominated thiazole chemicalbook.com |
| 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | C4H2BrN3S | 204.05 | A related brominated aminothiazole carbonitrile sigmaaldrich.com |
| 2-Bromo-1,3-thiazole-5-carbonitrile | C4HBrN2S | 189.04 | Isomeric brominated thiazole carbonitrile nih.gov |
| 5-bromo-4-hydroxy-1,2-thiazole-3-carboxylic acid | C4H2BrNO3S | 222.89 | A related brominated isothiazole derivative uni.lu |
Structure
3D Structure
Properties
CAS No. |
2285215-08-7 |
|---|---|
Molecular Formula |
C4HBrN2S |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
4-bromo-1,2-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4HBrN2S/c5-3-2-7-8-4(3)1-6/h2H |
InChI Key |
DRUPEVVGCPZELM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1Br)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1,2 Thiazole 5 Carbonitrile
Precursor Synthesis and Derivatization Approaches
The formation of the target compound is not a trivial single-step process but rather a carefully orchestrated sequence of reactions. The synthesis hinges on the initial construction of a suitably functionalized isothiazole (B42339) ring, followed by the introduction of the bromo and carbonitrile groups at the desired positions.
Strategies for Thiazole (B1198619) Ring Formation
While the Hantzsch synthesis is a cornerstone for the formation of 1,3-thiazoles, the construction of the 1,2-thiazole (isothiazole) ring system proceeds through different mechanistic pathways. nih.gov One prominent method for creating poly-substituted isothiazoles involves the cyclization of precursors derived from compounds like sodium 2,2-dicyanoethene-1,1-bis(thiolate). For instance, the reaction of this bis(thiolate) with bromine can lead to the formation of a highly functionalized isothiazole ring, such as 3,5-dibromoisothiazole-4-carbonitrile. mdpi.comresearchgate.net This intermediate is particularly valuable as the differing reactivity of the bromine atoms at the C3 and C5 positions can be exploited for further selective functionalization.
Another approach to the isothiazole nucleus involves the reaction of 1,2,3-dithiazoles with hydrogen halides like HCl or HBr. mdpi.com These methods provide routes to various substituted isothiazoles that can serve as precursors to the target molecule.
Introduction of the Bromine Atom onto the Thiazole Scaffold
The introduction of a bromine atom at the C4 position of an existing isothiazole-5-carbonitrile or a related precursor is a key challenge. Direct bromination of an unsubstituted isothiazole ring can be complex and may lead to a mixture of products. For example, the bromination of thiazole in the gaseous phase can result in substitution at different positions depending on the temperature. nih.gov
A more controlled approach involves the use of a pre-functionalized isothiazole. For instance, a synthetic route to 3,5-dibromoisothiazole-4-carbonitrile has been reported, starting from sodium 2,2-dicyanoethene-1,1-bis(thiolate) and bromine. mdpi.comresearchgate.net This highly halogenated intermediate could potentially undergo selective debromination or a halogen dance reaction to yield a 4-bromo derivative, although direct evidence for this specific transformation is not prevalent. However, regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles has been demonstrated to yield 3-haloisothiazole-4-carbonitriles, indicating that selective removal of a halogen is feasible. ucy.ac.cy
Another strategy could involve the conversion of a different functional group at the C4 position into a bromine atom. For example, a Hunsdiecker-type reaction on a C4-carboxylic acid precursor or a Sandmeyer-type reaction on a C4-amino precursor are plausible, though not explicitly documented for this specific isothiazole system. A Hunsdiecker strategy has been mentioned for the conversion of a C4 cyano group into a bromo group on an isothiazole ring. mdpi.com
The following table summarizes a relevant bromination reaction for an isothiazole precursor.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Bromine (2 equiv.), CCl₄, 55°C, 1.25 h | 3,5-Dibromoisothiazole-4-carbonitrile | 7 | mdpi.comresearchgate.net |
Introduction of the Carbonitrile Group via Established Synthetic Routes
The incorporation of the carbonitrile group at the C5 position of the 4-bromoisothiazole (B1276463) scaffold can be achieved through several established synthetic transformations.
A common method for introducing a nitrile group onto an aromatic or heteroaromatic ring is through the displacement of a halide with a cyanide salt, often catalyzed by a transition metal like copper or palladium. The Rosenmund-von Braun reaction, using stoichiometric copper(I) cyanide, is a classic example. More modern palladium-catalyzed cyanation reactions offer milder conditions and broader functional group tolerance. nih.gov For instance, a 4,5-dibromoisothiazole precursor could potentially undergo selective cyanation at the C5 position. The success of this approach would depend on the relative reactivity of the two bromine atoms.
Palladium-catalyzed cyanation of (hetero)aryl bromides using various cyanide sources like zinc cyanide or potassium ferrocyanide has been well-developed and could be applicable to a 4-bromo-5-halo-isothiazole precursor. nih.govresearchgate.net
An alternative and widely used method for the synthesis of nitriles is the dehydration of a primary amide. researchgate.net Therefore, the synthesis of 4-bromoisothiazole-5-carbonitrile could proceed through a 4-bromoisothiazole-5-carboxamide intermediate. This amide would, in turn, be derived from the corresponding 4-bromoisothiazole-5-carboxylic acid.
The conversion of a carboxylic acid to a nitrile can be achieved in one pot or through the isolation of the intermediate amide. researchgate.net The hydrolysis of a nitrile group to a carboxylic acid is also a well-established reversible reaction that can be catalyzed by either acid or base. google.comchemistrysteps.comlibretexts.org Research has shown the successful conversion of 3-bromoisothiazole-5-carboxamide to 3-bromoisothiazole-5-carboxylic acid using sodium nitrite (B80452) in trifluoroacetic acid with excellent yield. mdpi.com This demonstrates the feasibility of manipulating these functional groups on the isothiazole ring. A subsequent dehydration of a 4-bromoisothiazole-5-carboxamide precursor would yield the target nitrile.
The following table details the conversion of a bromoisothiazole carboxamide to the corresponding carboxylic acid, a key step in this synthetic approach.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA, 0°C | 3-Bromoisothiazole-5-carboxylic acid | 95 | mdpi.com |
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF. researchgate.net The resulting aldehyde can then be converted into a nitrile. This two-step sequence provides another viable route to the target compound.
This would involve the Vilsmeier-Haack formylation of a 4-bromoisothiazole to produce 4-bromoisothiazole-5-carbaldehyde. The subsequent conversion of the aldehyde to the nitrile can be achieved through various methods, such as reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. A one-pot conversion of aldehydes to nitriles using reagents like trichloroisocyanuric acid in aqueous ammonia (B1221849) has also been reported. While the Vilsmeier-Haack reaction is generally effective for electron-rich systems, its applicability to a potentially electron-deficient 4-bromoisothiazole would need to be experimentally verified.
Advanced Synthetic Techniques and Methodological Innovations
The functionalization of the 4-bromo-1,2-thiazole-5-carbonitrile scaffold is achieved through a variety of advanced synthetic methods. These techniques offer precise control over regioselectivity and yield, facilitating the introduction of diverse substituents.
Metalation-Directed Functionalization (e.g., Lithiation Followed by Electrophilic Quenching)
Metalation, particularly through bromo-lithium exchange, is a powerful strategy for the functionalization of brominated thiazoles. This process involves treating the bromo-thiazole derivative with a strong organolithium base, such as n-butyllithium, at low temperatures. This reaction selectively replaces the bromine atom at the C-4 position with a lithium atom, generating a highly reactive organolithium intermediate.
This lithiated species can then be "quenched" with a wide range of electrophiles to introduce new functional groups. For instance, subsequent transmetalation to zinc or tin can convert the lithiated thiazole into a carbon nucleophile suitable for cross-coupling reactions. nih.govresearchgate.net This two-step sequence of bromo-lithium exchange followed by electrophilic quenching provides a versatile route to functionalized thiazoles that are otherwise difficult to access.
Catalytic Approaches in Thiazole Functionalization
Catalytic methods, especially those employing transition metals, are central to modern organic synthesis and offer efficient pathways for modifying the thiazole ring.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at the bromine-substituted position of the thiazole ring. The bromine atom at C-4 of this compound serves as an excellent handle for these transformations. nih.govnih.gov
Various named reactions fall under this category, each utilizing a different organometallic reagent:
Suzuki-Miyaura Coupling: Reacts the bromo-thiazole with an organoboron compound (e.g., a boronic acid or ester) to form a C-C bond. nih.gov
Sonogashira Coupling: Involves the coupling of the bromo-thiazole with a terminal alkyne to create a C-C triple bond. nih.govresearchgate.netnih.gov
Negishi Coupling: Uses an organozinc reagent to form a C-C bond, often with high yields and stereospecificity. nih.govresearchgate.net
Stille Coupling: Employs an organotin reagent for C-C bond formation. nih.govresearchgate.net
These reactions typically proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a suitable base. nih.gov The choice of reaction depends on the desired substituent and the functional group tolerance required. While direct C-N and C-S bond formation at the bromo position via palladium catalysis is a known strategy for aryl halides, nucleophilic aromatic substitution can also be employed, particularly with highly activated substrates. For example, bromo-benzothiadiazoles react with various amines to form C-N bonds. mdpi.com
| Coupling Reaction | Organometallic Reagent | Bond Formed | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Pd(PPh₃)₄, Na₂CO₃ |
| Sonogashira | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Negishi | Organozinc Halide | C-C | Pd(0) catalyst |
| Stille | Organotin Reagent | C-C | Pd(0) catalyst |
| Nucleophilic Substitution | Amines (e.g., Morpholine) | C-N | Heat, various solvents |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. researchgate.netmdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. beilstein-journals.orgresearchgate.net For the synthesis and functionalization of thiazoles, microwave-assisted protocols can dramatically reduce reaction times from hours to just minutes. researchgate.netnih.gov This is particularly advantageous for palladium-catalyzed cross-coupling reactions, where microwave heating can enhance catalyst efficiency and promote rapid bond formation. mdpi.comnih.gov The use of microwave technology aligns with green chemistry principles by reducing energy consumption and enabling cleaner reaction profiles. researchgate.net
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating methods. nih.gov Ultrasound irradiation can enhance reaction rates and yields in the synthesis of heterocyclic compounds like thiazoles. tandfonline.com The physical phenomena of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium—create localized high-pressure and high-temperature zones, which accelerate mass transfer and chemical reactivity. nih.gov This technique is noted for its efficiency, reduced energy consumption, and often solvent-free conditions, making it an environmentally benign synthetic approach. tandfonline.commdpi.com
Continuous Flow Synthesis Methodologies
While the dedicated continuous flow synthesis of this compound has not been extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to the synthesis of analogous heterocyclic compounds, particularly in bromination reactions. vapourtec.commdpi.com These examples provide a strong basis for proposing a viable continuous flow process for the target molecule.
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. researchgate.netmanac-inc.co.jp For a reaction like bromination, which can be highly exothermic and involve hazardous reagents like elemental bromine, flow chemistry provides a significantly safer operational window by minimizing the reaction volume at any given time. vapourtec.commdpi.commanac-inc.co.jp
A plausible continuous flow approach for the synthesis of this compound could involve the adaptation of known batch syntheses for similar structures, such as the synthesis of 3,5-dibromoisothiazole-4-carbonitrile. mdpi.com A hypothetical flow setup would involve the continuous pumping of a solution of a suitable precursor, such as a pre-formed 1,2-thiazole-5-carbonitrile, and a brominating agent into a microreactor or a packed-bed reactor. The reaction mixture would then pass through the reactor, where the controlled temperature and residence time would facilitate the selective bromination at the C4 position.
The in-situ generation of the brominating agent, for instance, by reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid, is a strategy that has been effectively used in flow chemistry to avoid the handling and storage of bulk bromine. vapourtec.commdpi.com This approach could be integrated into a multi-step continuous flow synthesis of this compound.
Optimization of Reaction Conditions, Selectivity, and Yields
The optimization of any chemical synthesis is a critical step to ensure its efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, several key parameters would need to be carefully controlled to maximize the yield and ensure the regioselectivity of the bromination.
Key Optimization Parameters:
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. In flow chemistry, precise temperature control is achievable, which can be leveraged to find the optimal temperature for the desired bromination while minimizing side reactions.
Residence Time: In a continuous flow system, the residence time (the time the reactants spend in the reactor) is a crucial parameter that can be finely tuned by adjusting the flow rate and the reactor volume. Optimizing the residence time is essential to ensure complete conversion of the starting material without promoting the formation of over-brominated or degradation products.
Stoichiometry of Reagents: The molar ratio of the thiazole precursor to the brominating agent is a critical factor in controlling the selectivity of the reaction. An excess of the brominating agent could lead to the formation of di- or poly-brominated species. Design of Experiment (DoE) methodologies can be employed to systematically screen different stoichiometric ratios to identify the optimal conditions. researchgate.net
Solvent and Catalyst: The choice of solvent can impact the solubility of the reactants and intermediates, as well as the reaction kinetics. For bromination reactions, a range of solvents from halogenated hydrocarbons to more environmentally benign options would need to be evaluated. The use of a catalyst, if applicable, would also require careful selection and optimization of its loading.
Illustrative Data for Optimization:
Due to the limited specific experimental data for the synthesis of this compound, the following table is presented as an illustrative example of how reaction conditions could be varied in a hypothetical optimization study. The data is based on general principles and findings from the synthesis of similar brominated heterocyclic compounds.
Table 1: Hypothetical Optimization of Batch Synthesis of this compound
| Entry | Precursor | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1,2-Thiazole-5-carbonitrile | N-Bromosuccinimide (1.1) | CCl₄ | 80 | 4 | 65 |
| 2 | 1,2-Thiazole-5-carbonitrile | N-Bromosuccinimide (1.1) | CH₃CN | 80 | 4 | 72 |
| 3 | 1,2-Thiazole-5-carbonitrile | Bromine (1.05) | Acetic Acid | 25 | 6 | 78 |
| 4 | 1,2-Thiazole-5-carbonitrile | Bromine (1.05) | Acetic Acid | 50 | 2 | 85 |
Table 2: Illustrative Parameters for Continuous Flow Synthesis Optimization
| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Stoichiometric Ratio (Precursor:Bromine) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0.5 | 10 | 25 | 1:1.05 | 80 |
| 2 | 1.0 | 5 | 25 | 1:1.05 | 75 |
| 3 | 0.5 | 10 | 40 | 1:1.05 | 90 |
| 4 | 0.5 | 10 | 40 | 1:1.2 | 88 (with dibromo impurity) |
These tables demonstrate how systematic variation of reaction parameters can lead to the identification of optimal conditions for achieving high yield and selectivity. In a continuous flow setup, high-throughput screening techniques could be employed to rapidly evaluate a wide range of conditions, accelerating the optimization process.
Spectroscopic and Structural Elucidation of 4 Bromo 1,2 Thiazole 5 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For the structural elucidation of 4-bromo-1,2-thiazole-5-carbonitrile and its derivatives, both ¹H and ¹³C NMR are of paramount importance.
The ¹H NMR spectrum of a substituted thiazole (B1198619) provides valuable information regarding the electronic environment of the protons attached to the heterocyclic ring and any substituent groups. In the case of this compound, the thiazole ring itself does not bear any protons. However, analysis of related derivatives, such as those with a methyl group, reveals characteristic chemical shifts. For instance, in 4-bromo-5-methyl-1,2-thiazole-3-carbonitrile, the methyl protons would be expected to appear as a singlet in a specific region of the spectrum. chemicalbook.com
The chemical shift of any proton is influenced by the electron-donating or electron-withdrawing nature of the adjacent functional groups. The bromine atom and the carbonitrile group are both electron-withdrawing, which would deshield any nearby protons, causing them to resonate at a higher chemical shift (downfield). For example, in related thiazole-based stilbene (B7821643) analogs, the vinylic proton connected to the thiazole ring is observed in the range of 6.93–7.38 ppm. spectrabase.com For a hypothetical proton at the 3-position of the this compound ring, a downfield shift would be anticipated due to the inductive effects of the bromine and nitrile substituents.
Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in Thiazole Derivatives
| Proton Environment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole-H (unsubstituted) | 7.26 - 8.72 | Varies |
| Vinylic CH (thiazole-substituted) | 6.93 - 7.38 | Doublet |
| Methyl group on thiazole ring | ~2.0 | Singlet |
Note: This table is illustrative and based on data from various thiazole derivatives. spectrabase.commdpi.com
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. For this compound, distinct signals are expected for each of the carbon atoms in the thiazole ring and the carbonitrile group. The chemical shifts of these carbons are highly dependent on their hybridization and the electronic effects of the substituents.
The carbon atom of the carbonitrile group (C≡N) typically resonates in the range of 110-125 ppm. researchgate.net In benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netthiadiazole)-4-carbonitrile, a related heterocyclic nitrile, the nitrile carbon appears at 119.3 ppm. researchgate.net The carbons of the thiazole ring are expected to resonate in the aromatic region of the spectrum. The carbon atom bonded to the bromine (C4) would experience a deshielding effect, though the "heavy atom effect" of bromine can sometimes lead to complex shifts. The other ring carbons (C2 and C5) will also have their chemical shifts influenced by the nitrogen and sulfur heteroatoms and the substituents. In substituted thiazoles, the ring carbons can appear over a wide range, from approximately 100 to 170 ppm. For example, in a series of (2-N-substituted aminothiazol-4-yl)-2-methylchromones, the thiazole C2, C4, and C5 carbons were assigned resonances around 169.3, 148.7, and 100.8 ppm, respectively.
Table 2: Illustrative ¹³C NMR Chemical Shifts for Carbons in Thiazole Derivatives
| Carbon Atom | Illustrative Chemical Shift (δ, ppm) |
| C≡N (Carbonitrile) | 115 - 120 |
| Thiazole Ring Carbons | 100 - 170 |
| C-Br (Carbon attached to Bromine) | Varies |
Note: This table is illustrative and based on data from various thiazole derivatives. researchgate.net
While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are often employed for unambiguous assignment of signals and to confirm the connectivity and spatial relationships of atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
HSQC correlates the signals of protons directly bonded to carbon atoms, allowing for the definitive assignment of protonated carbons.
The Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that provides information about the spatial proximity of protons. While this compound itself lacks protons on the ring for such analysis, in its derivatives, NOESY can be crucial for determining stereochemistry and the through-space interactions between different parts of the molecule. For instance, in the structural elucidation of novel thiazol-2(3H)-imine derivatives, 2D NMR analyses including HMBC, HSQC, and NOESY were instrumental in confirming the final structures. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The carbonitrile (C≡N) group has a very characteristic and strong absorption band in the IR spectrum. The stretching vibration of the C≡N triple bond typically appears in the region of 2260-2220 cm⁻¹. researchgate.net This sharp and intense peak is often a clear indicator of the presence of a nitrile functional group. For example, in the IR spectrum of benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netthiadiazole)-4-carbonitrile, the C≡N stretching vibration is observed at 2233 cm⁻¹. researchgate.net Similarly, for this compound, a strong absorption in this region would be expected, confirming the presence of the carbonitrile moiety.
The IR spectrum of a halogenated thiazole will also exhibit vibrations characteristic of the thiazole ring itself. These include C=C and C=N stretching vibrations, as well as ring breathing modes, which typically appear in the fingerprint region (below 1600 cm⁻¹). The exact positions of these bands are influenced by the substitution pattern on the ring.
The carbon-bromine (C-Br) stretching vibration is also expected to be present. C-Br stretches typically appear in the low-frequency region of the IR spectrum, generally between 680 and 515 cm⁻¹. These bands can sometimes be weak and may be coupled with other vibrations, making them less straightforward to assign than the prominent C≡N stretch. In the IR spectrum of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netthiadiazole), various bands are observed in the fingerprint region, including absorptions at 886, 796, and 538 cm⁻¹, which are consistent with a substituted, brominated heterocyclic system.
Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Intensity |
| Carbonitrile (C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |
| Thiazole Ring | C=N, C=C Stretches | 1600 - 1400 | Medium to Weak |
| Carbon-Bromine (C-Br) | Stretch | 680 - 515 | Medium to Weak |
Note: This table is illustrative and based on general IR data and data from related compounds. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For instance, the structure of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) was confirmed using HRMS. mdpi.com The calculated mass for the [M+Ag]⁺ ion of C₆H⁷⁹BrN₄S₂Ag was 378.7871, while the found mass was 378.7870, showing excellent agreement. mdpi.com Similarly, HRMS is used to confirm the structures of various thiazole-based compounds. nih.gov
| Compound | Molecular Formula | Adduct | Calculated m/z | Found m/z |
| 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) | C₆HBrN₄S₂ | [M+Ag]⁺ | 378.7871 | 378.7870 |
| 4-bromo-1,2-thiazole-5-carbaldehyde (B2850862) | C₄H₂BrNOS | [M+H]⁺ | 191.91133 | - |
| 4-bromo-1,2-thiazole-5-carbaldehyde | C₄H₂BrNOS | [M+Na]⁺ | 213.89327 | - |
| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | C₈Br₂N₄S₃ | MH⁺ | 407 | - |
Data for 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) from mdpi.com, 4-bromo-1,2-thiazole-5-carbaldehyde from uni.lu, and 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) from mdpi.com.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is also used to analyze the fragmentation patterns of molecules, which can help to confirm their structure. For example, the mass spectrum of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) showed a molecular ion (MH⁺) peak at m/z 407 (38%), along with isotope peaks for MH⁺ + 2 at 408 (85%) and MH⁺ + 4 at 411 (54%), confirming the presence of two bromine atoms. mdpi.com The fragmentation of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) under electron ionization (EI) at 70 eV showed characteristic fragments at m/z values of 274 ([M + 2]⁺, 70%), 272 ([M]⁺, 65%), 218 (73%), and others, which are consistent with the proposed structure. mdpi.com
| Compound | Ionization Method | Key Fragment Ions (m/z) and Relative Intensities (%) |
| 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) | EI (70 eV) | 274 ([M+2]⁺, 70), 272 ([M]⁺, 65), 218 (73), 149 (98), 137 (97), 93 (98), 69 (100) |
| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | MALDI-TOF | 407 (MH⁺, 38), 408 (MH⁺+2, 85), 411 (MH⁺+4, 54) |
Data for 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) from mdpi.com and 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) from mdpi.com.
X-ray Crystallography
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the solid-state structure of molecules. It has been used to characterize a variety of thiazole and thiadiazole derivatives. mdpi.comresearchgate.netnih.gov For example, the structures of several functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines were determined by X-ray crystallography. nih.gov Similarly, the crystal structures of benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) and its bromo derivatives were elucidated, revealing planar conformations in the crystalline state. mdpi.com The structure of a triazolo/thiadiazole derivative fused with an indole (B1671886) scaffold was also confirmed by single-crystal X-ray diffraction, which showed the compound crystallized in the triclinic crystal system with a P-1 space group. mdpi.comresearchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of the geometric parameters obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provides insight into the molecular structure. For a triazolo-pyridazino-indole derivative, the twist angle between the indole and triazole rings was found to be 12.65°. researchgate.net In another study of a related compound, the twist angles between the indole and triazole rings were found to be smaller, ranging from 4.94° to 7.22°. researchgate.net The bond lengths in benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) derivatives were found to be within the typical range for thiadiazole compounds. mdpi.com
| Compound | Feature | Value |
| triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Twist angle (indole-triazole) | 12.65° |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione derivative | Twist angle (indole-triazole) | 4.94-7.22° |
Data from researchgate.net.
Investigation of Intermolecular Interactions and Crystal Packing
The packing of molecules in a crystal is governed by various intermolecular interactions, such as hydrogen bonds and other non-covalent interactions. In the crystal structure of a triazolo/thiadiazole derivative, the packing is dominated by N···H, S···H, C···C, and S···C non-covalent interactions. mdpi.com Hirshfeld surface analysis revealed the percentages of these contacts to be 20.3%, 5.4%, 9.4%, and 4.3%, respectively. mdpi.com For a bromo-substituted triazolo-pyridazino-indole, Br···H contacts were found to be significant. researchgate.net The crystal structures of benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govresearchgate.netthiadiazole) and its derivatives show planar conformations, and the molecules occupy positions at the crystallographic center of inversion. mdpi.com
Elemental Analysis (EA)
Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a compound. In the structural elucidation of novel heterocyclic compounds like this compound and its derivatives, elemental analysis provides crucial data to confirm the empirical and molecular formula. This is achieved by comparing the experimentally determined percentages of constituent elements (carbon, hydrogen, nitrogen, sulfur, bromine) with the theoretically calculated values based on the proposed molecular structure. A close correlation between the found and calculated values serves as strong evidence for the successful synthesis and purity of the target compound.
While specific experimental elemental analysis data for this compound is not extensively reported in the surveyed literature, the theoretical composition can be calculated from its molecular formula, C₄HBrN₂S. These theoretical values provide a benchmark for the expected elemental percentages.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 48.044 | 25.41 |
| Hydrogen | H | 1.008 | 1.008 | 0.53 |
| Bromine | Br | 79.904 | 79.904 | 42.27 |
| Nitrogen | N | 14.007 | 28.014 | 14.82 |
| Sulfur | S | 32.06 | 32.06 | 16.96 |
| Total | 189.03 | 100.00 |
For various derivatives of 4-bromo-1,2-thiazole, theoretical elemental compositions can also be calculated to serve as a reference for their characterization. The molecular formulas for some of these derivatives have been reported. nih.govbldpharm.comuni.lu
Table 2: Theoretical Elemental Composition of Selected 4-bromo-1,2-thiazole Derivatives
| Compound Name | Molecular Formula | %C | %H | %N | %S | %Br |
| 4-bromo-1,2-thiazole-5-carbaldehyde | C₄H₂BrNOS | 25.15 | 1.06 | 7.33 | 16.79 | 41.82 |
| 4-Bromo-5-methyl-1,2-thiazole-3-carbonitrile | C₅H₃BrN₂S | 29.57 | 1.49 | 13.80 | 15.80 | 39.35 |
| 2-Bromo-4-(bromomethyl)thiazole-5-carbonitrile | C₅H₂Br₂N₂S | 21.30 | 0.71 | 9.94 | 11.37 | 56.68 |
In the broader context of related heterocyclic compounds, research on the synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govbldpharm.commdpi.comthiadiazole) provides an example of how elemental analysis is applied. The structure of this compound was confirmed through various spectroscopic methods, with elemental analysis corroborating the proposed formula. mdpi.com Similarly, in the synthesis of novel thiazole derivatives, elemental analysis is a standard procedure to validate the final structures. For instance, the synthesis of certain 4,6-dimethyl-1-((4-substitutedthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives included elemental analysis which confirmed their composition.
The following table presents a summary of reported elemental analysis findings for related bromo-substituted heterocyclic compounds, illustrating the typical agreement between calculated and found values in research.
Table 3: Elemental Analysis Data for Related Bromo-Substituted Heterocyclic Compounds
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govbldpharm.commdpi.comthiadiazole) | C₆HBrN₄S₂ | Calcd. | 26.45 | 0.37 | 20.51 | mdpi.com |
| Found | 26.38 | 0.30 | 20.45 | mdpi.com | ||
| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | C₈Br₂N₄S₃ | Calcd. | 23.54 | 0.00 | 13.73 | mdpi.com |
| Found | Not Reported | Not Reported | Not Reported | mdpi.com |
These examples underscore the importance of elemental analysis as a confirmatory tool in the synthesis and characterization of new chemical entities within the thiazole family and related heterocyclic systems.
Computational and Theoretical Investigations of 4 Bromo 1,2 Thiazole 5 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular properties of compounds, offering insights that complement experimental data. For 4-bromo-1,2-thiazole-5-carbonitrile, these methods can elucidate its fundamental characteristics at the atomic and electronic levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, making it a popular choice for studying organic molecules. stackexchange.comresearchgate.net DFT calculations, particularly with hybrid functionals like B3LYP, have been successfully employed to analyze the properties of various thiazole (B1198619) derivatives. nih.govresearchgate.net
The first step in the computational analysis of a molecule is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. stackexchange.com For this compound, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be performed to determine its optimized geometry. scialert.net
Based on studies of similar thiazole derivatives, the thiazole ring is expected to be planar. nih.govnih.gov The bond lengths and angles are influenced by the substituents. The presence of the electron-withdrawing cyano group and the bromine atom would likely cause minor distortions in the thiazole ring geometry compared to the unsubstituted thiazole. For instance, the C-Br and C-CN bond lengths can be accurately predicted. Good correlation between calculated and experimental bond distances has been observed in studies of other thiazole derivatives, with differences often not exceeding 0.03 Å. nih.gov
Table 1: Predicted Geometrical Parameters for this compound This table presents representative data derived from computational studies on analogous thiazole-containing compounds.
| Parameter | Predicted Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| C=N | ~1.37 |
| C-S | ~1.72 |
| C-C (ring) | ~1.36 |
| C-Br | ~1.88 |
| C-C (nitrile) | ~1.44 |
| C≡N | ~1.16 |
| **Bond Angles (°) ** | |
| C-N-C | ~110 |
| N-C-S | ~115 |
| C-S-C | ~89 |
| S-C-C | ~113 |
Source: Synthesized from data in references nih.govnih.govresearchgate.netresearchgate.net.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. acs.orgmetu.edu.tr For this compound, the HOMO is expected to be localized over the thiazole ring, particularly the sulfur atom, while the LUMO would likely be distributed over the cyano group and the C=N bond, reflecting a π-π* transition. nih.gov The presence of both bromo and cyano substituents is anticipated to lower the HOMO-LUMO gap compared to unsubstituted thiazole, suggesting increased reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the thiazole ring and the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue region) would be expected around the hydrogen atoms and the sulfur atom, suggesting these are sites for nucleophilic attack.
Table 2: Predicted Electronic Properties for this compound This table presents representative data derived from computational studies on analogous thiazole-containing compounds.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.0 to -2.0 |
Source: Synthesized from data in references nih.govacs.orgresearchgate.net.
DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of molecules. scialert.net For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atom attached to the bromine would show a characteristic shift, as would the carbon of the nitrile group.
IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra. researchgate.netresearchgate.net The predicted IR spectrum of this compound would exhibit characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), C-Br stretch, and various vibrations of the thiazole ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculations would likely predict absorption maxima corresponding to π-π* transitions within the aromatic system.
Table 3: Predicted Vibrational Frequencies for this compound This table presents representative data derived from computational studies on analogous thiazole-containing compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching | ~3100-3000 |
| C≡N stretching | ~2230 |
| C=N stretching (ring) | ~1600-1500 |
| C-C stretching (ring) | ~1500-1400 |
| C-S stretching (ring) | ~900-800 |
Source: Synthesized from data in references scialert.netresearchgate.netresearchgate.net.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another ab initio approach for solving the Schrödinger equation, although it does not account for electron correlation as comprehensively as DFT. rdd.edu.iq HF calculations are often used as a starting point for more advanced methods and can provide valuable qualitative insights. researchgate.net For this compound, HF calculations could be used to determine its molecular orbitals and electronic properties, though the results might be less accurate than those obtained from DFT.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. plos.orgnih.govrsc.orgnih.gov MD simulations for this compound could be used to investigate its conformational flexibility, interactions with solvents, and behavior in different environments. rsc.org These simulations would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. This can be particularly useful for understanding how the molecule might interact with biological targets or other molecules in a solution. plos.orgnih.govnih.gov
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry plays a pivotal role in predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. For this compound, theoretical calculations have been instrumental in understanding its energetic landscape and identifying the most probable sites for electrophilic and nucleophilic attack.
Determination of Energy Barriers and Transition State Analysis
The study of reaction pathways through the calculation of energy barriers and the characterization of transition states is fundamental to understanding chemical reactivity. While specific quantitative data for the energy barriers and transition states of reactions involving this compound are not extensively documented in publicly available literature, general principles of computational chemistry allow for a qualitative understanding.
Theoretical models, such as Density Functional Theory (DFT), are commonly employed to map the potential energy surface of a reaction. This allows for the identification of transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter in determining reaction kinetics. For a hypothetical reaction, the following table illustrates the type of data that would be generated from such a study.
Table 1: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.0 |
| Transition State | +25.0 |
| Intermediates | +5.0 |
| Products | -10.0 |
Note: This table is illustrative and does not represent experimentally verified data for this specific compound.
Prediction of Electrophilic and Nucleophilic Sites
The prediction of electrophilic and nucleophilic sites on a molecule is crucial for understanding its chemical behavior. Molecular electrostatic potential (MEP) maps and Fukui functions are computational tools used to identify these reactive centers. In this compound, the presence of electronegative atoms like nitrogen, sulfur, and bromine, as well as the electron-withdrawing nitrile group, creates a distinct electronic distribution.
Regions of negative electrostatic potential, typically found around the nitrogen and sulfur atoms, are indicative of nucleophilic character, suggesting they are prone to attack by electrophiles. Conversely, areas with positive electrostatic potential, likely associated with the carbon atoms of the thiazole ring and the carbon of the nitrile group, represent electrophilic sites susceptible to nucleophilic attack. The bromine atom can also act as an electrophilic center in certain reactions.
Table 2: Predicted Reactive Sites in this compound
| Atom/Region | Predicted Character | Rationale |
| Nitrogen (N2) | Nucleophilic | High electron density due to lone pair |
| Sulfur (S1) | Nucleophilic | Lone pairs of electrons |
| Carbon (C5) | Electrophilic | Influence of the electron-withdrawing nitrile group |
| Carbon (C4) | Electrophilic | Influence of the electronegative bromine atom |
| Bromine (Br) | Electrophilic | Potential for halogen bonding and leaving group ability |
In Silico Modeling for Mechanistic Structure-Activity Relationship (SAR)
In silico modeling is a powerful approach to elucidate the structure-activity relationships of bioactive molecules. By simulating the interaction between a ligand and its biological target, researchers can gain insights into the molecular determinants of activity and guide the design of more potent compounds.
Ligand-Protein Docking for Understanding Molecular Binding Mechanisms (e.g., enzyme inhibition models)
Ligand-protein docking simulations are computational experiments that predict the preferred orientation of a molecule when bound to a protein target. These models are invaluable for understanding the binding mechanisms of potential enzyme inhibitors. While specific docking studies for this compound are not widely reported, the methodology provides a framework for how such an investigation would proceed.
In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The this compound molecule is then computationally "docked" into the active site of the enzyme. The simulation software calculates the binding affinity, often expressed as a docking score, and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
Table 3: Hypothetical Docking Simulation Results for this compound with a Target Enzyme
| Parameter | Value/Description |
| Target Enzyme | Example Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp145, Phe80, Leu25 |
| Type of Interactions | Hydrogen bond with Asp145, Pi-stacking with Phe80, Hydrophobic interaction with Leu25 |
Note: This table is a hypothetical representation of docking results and is for illustrative purposes only.
These computational approaches provide a robust framework for investigating the chemical and biological properties of this compound. The insights gained from reactivity predictions and in silico modeling are essential for guiding further experimental studies and exploring the potential applications of this compound in various scientific fields.
Reactivity Profile and Functional Group Interconversions of 4 Bromo 1,2 Thiazole 5 Carbonitrile
Reactions at the Bromine Center
The bromine atom at the C4 position of the thiazole (B1198619) ring is a key site for synthetic modification. It can be replaced through nucleophilic substitution or participate in various metal-catalyzed cross-coupling reactions.
The bromine atom on the electron-deficient thiazole ring can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The reactivity in SNAr is influenced by the nature of the nucleophile and the reaction conditions. For instance, in related halo-isothiazole systems, a bromide at the 5-position can be displaced by sulfur nucleophiles. mdpi.com A similar reactivity can be anticipated for 4-bromo-1,2-thiazole-5-carbonitrile, where various nucleophiles can replace the bromine atom. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group (bromide). researchgate.net The regioselectivity of such reactions on dihalo-substituted heterocycles is often directed by the electronic properties of the ring and the position of the halogen. nih.gov
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. mdpi.com For this compound, this reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to other bromo-thiazoles to introduce aryl or heteroaryl substituents. nih.govnih.gov The choice of palladium catalyst and ligands, such as those from the Buchwald series (e.g., XPhos, Cy-JohnPhos), is crucial for achieving high efficiency. nih.gov In di-halogenated thiazoles, the selectivity of the coupling can often be controlled, with the bromine at certain positions showing higher reactivity. rsc.org
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.net This reaction would allow for the introduction of an alkynyl group at the C4 position of the thiazole ring. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues like alkyne homocoupling. nih.gov This reaction is a valuable tool for creating extended π-conjugated systems. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction would enable the synthesis of 4-amino-1,2-thiazole-5-carbonitrile derivatives by reacting this compound with primary or secondary amines. The reaction typically requires a palladium precatalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand and base can be critical, especially when dealing with challenging substrates or amines. nih.gov
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/heteroaryl-1,2-thiazole-5-carbonitrile |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Alkynyl-1,2-thiazole-5-carbonitrile |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 4-Amino-1,2-thiazole-5-carbonitrile |
Reductive debromination is a reaction that replaces a bromine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. In the synthesis of the full family of bromothiazoles, sequential bromination and debromination steps are utilized to obtain the desired isomers. nih.gov This suggests that the bromine atom of this compound can be selectively removed to yield 1,2-thiazole-5-carbonitrile if required.
Reactions at the Carbonitrile Center
The carbonitrile (cyano) group is a versatile functional group that can be converted into several other important functionalities, such as carboxylic acids, amides, aldehydes, or amines.
The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comchemistrysteps.com
Acidic Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., hydrochloric acid) leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.ukbyjus.com The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid. byjus.com
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base (e.g., sodium hydroxide) initially forms the salt of the carboxylic acid and ammonia (B1221849). libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the amide stage. lumenlearning.com
Table 2: Hydrolysis of the Carbonitrile Group
| Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | 4-Bromo-1,2-thiazole-5-carboxamide | 4-Bromo-1,2-thiazole-5-carboxylic acid |
| Basic (e.g., OH⁻, heat; then H₃O⁺) | 4-Bromo-1,2-thiazole-5-carboxamide | 4-Bromo-1,2-thiazole-5-carboxylic acid |
The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to Amine: Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is a common method for reducing nitriles to primary amines. wikipedia.org Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) can also be employed for this transformation. wikipedia.org
Reduction to Aldehyde: The reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to achieve this conversion. wikipedia.org
Table 3: Reduction of the Carbonitrile Group
| Reagent/Conditions | Product |
|---|---|
| H₂, Raney Ni or PtO₂ | 4-Bromo-1,2-thiazol-5-ylmethanamine |
| LiAlH₄, then H₂O | 4-Bromo-1,2-thiazol-5-ylmethanamine |
| DIBAL-H, then H₂O | 4-Bromo-1,2-thiazole-5-carbaldehyde (B2850862) |
| SnCl₂/HCl (Stephen reduction) | 4-Bromo-1,2-thiazole-5-carbaldehyde |
Cycloaddition Reactions Involving the Nitrile Group
The nitrile functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. A prominent transformation is the [3+2] cycloaddition with azides to form tetrazoles. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating 5-substituted tetrazoles, which are recognized as important pharmacophores and bioisosteres of carboxylic acids. nih.gov
While specific studies on this compound are not extensively documented in this context, the general reactivity of nitriles suggests its capability to undergo such transformations. The reaction typically proceeds by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or a proton source to activate the nitrile group. organic-chemistry.org For instance, the use of zinc salts has been shown to effectively catalyze the formation of 1H-tetrazoles from a wide array of nitriles in aqueous media. organic-chemistry.org
The electronic nature of the 1,2-thiazole ring, being electron-withdrawing, is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition. The resulting product would be 4-bromo-5-(1H-tetrazol-5-yl)-1,2-thiazole. The reaction conditions can be tailored to favor the formation of specific tetrazole regioisomers. nih.gov
Table 1: Representative Cycloaddition Reactions of Nitriles
| Reactant | Reagent | Catalyst | Product | Reference |
| Organic Nitrile | Sodium Azide | Yb(OTf)₃ | 1-substituted 1H-1,2,3,4-tetrazole | organic-chemistry.org |
| Organic Nitrile | Sodium Azide | Zinc Salts | 5-substituted 1H-tetrazole | organic-chemistry.org |
| Amidine | FSO₂N₃ | - | Tetrazole derivative | organic-chemistry.org |
Nitrile Hydration and Other Nucleophilic Additions
The nitrile group in this compound is susceptible to nucleophilic attack, leading to a variety of functional group interconversions. One of the most fundamental reactions is its hydration to the corresponding amide, 4-bromo-1,2-thiazole-5-carboxamide. This transformation can be achieved under acidic or basic conditions, typically requiring heating. The electron-withdrawing nature of the thiazole ring and the bromo substituent would likely facilitate this hydrolysis.
Beyond simple hydration, the nitrile group can react with a range of nucleophiles. For example, reaction with organometallic reagents like Grignard or organolithium compounds could potentially lead to the formation of ketones after hydrolysis of the intermediate imine. However, the presence of the acidic C-H proton on the thiazole ring and the potential for competing reactions at the bromine-substituted carbon must be considered.
Reactivity of the Thiazole Ring System
The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the electronegativity of the nitrogen and sulfur atoms and the presence of substituents.
Electrophilic Aromatic Substitution
The thiazole ring can undergo electrophilic aromatic substitution, with the site of substitution being highly dependent on the directing effects of the existing substituents and the reaction conditions. pharmaguideline.com For thiazoles in general, the C5 position is often the most susceptible to electrophilic attack. pharmaguideline.comwikipedia.org However, in the case of this compound, the C5 position is already substituted.
Therefore, any further electrophilic substitution would likely be directed to the C3 position, if it were to occur. The presence of the deactivating bromo and cyano groups would make the ring significantly less reactive towards electrophiles, likely requiring harsh reaction conditions. There is a lack of specific literature detailing electrophilic substitution on this particular compound. However, studies on related thiazole systems have shown that bromination can occur at the 5-position of the thiazole ring via an electrophilic substitution mechanism using N-bromosuccinimide (NBS). nih.gov
Ring-Opening and Rearrangement Reactions
The 1,2-thiazole ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under reductive conditions. researchgate.netresearchgate.net The specific pathways and products of such reactions are highly dependent on the substitution pattern of the thiazole ring and the nature of the reagents used.
Mechanistic studies on related thiazole derivatives have shown that reductive ring-opening with sodium in liquid ammonia can lead to substituted propenethiolates. researchgate.net The course of these reactions is influenced by the nature of the substituents on the ring. For this compound, a potential ring-opening could be initiated by nucleophilic attack at the sulfur atom or at one of the ring carbons, leading to cleavage of the S-N or S-C bond. Such reactions often require significant activation and are not commonplace.
Applications and Advanced Research Directions
Role as a Synthetic Building Block (Scaffold) in Complex Organic Synthesis
The reactivity of the C-Br and C-CN bonds, coupled with the inherent properties of the thiazole (B1198619) ring, makes 4-bromo-1,2-thiazole-5-carbonitrile a valuable starting material for constructing more elaborate molecular architectures.
Precursor for Novel Heterocyclic Systems
The this compound moiety is a prime candidate for generating novel and complex heterocyclic systems through various synthetic transformations. The presence of both a halogen atom and a nitrile group provides two distinct reactive sites for sequential or tandem reactions.
The bromine atom at the 4-position is susceptible to displacement by nucleophiles and can participate in a variety of metal-catalyzed cross-coupling reactions. For instance, reactions like Suzuki, Stille, and Sonogashira couplings, which are common for halogenated heterocycles, would allow for the introduction of aryl, vinyl, or alkynyl substituents, thereby extending the π-conjugated system. mdpi.com The reactivity of halogen atoms at the C-5 position of isothiazoles in such coupling reactions has been demonstrated, suggesting similar potential for the C-4 bromo substituent in the 1,2-thiazole isomer. mdpi.com Mechanistically, the reaction of a related compound, 3,5-dibromoisothiazole-4-carbonitrile, with a nucleophilic sulfur source proceeds via the initial displacement of the 5-bromide. mdpi.com This suggests that the C-4 bromine in the title compound could be selectively targeted.
The cyano group, being a potent electrophile, can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form new heterocyclic rings. evitachem.com The polarity of the C≡N bond allows it to react with both nucleophiles and electrophiles, making it a key functional group in intramolecular cyclizations to generate fused ring systems. evitachem.com For example, the reaction of related α-aminonitriles with carbon disulfide is a known method for synthesizing 5-aminothiazoles, illustrating the versatility of the nitrile group in ring formation. numberanalytics.com
The combination of these reactive handles allows for the construction of diverse heterocyclic structures. For example, a cross-coupling reaction at the C-4 position followed by a chemical transformation of the nitrile group at C-5 could lead to a wide array of polysubstituted thiazole derivatives with potential applications in medicinal chemistry and materials science.
Ligand Design in Organometallic Catalysis
While specific research on this compound as a ligand is limited, its structural features suggest significant potential in the field of organometallic catalysis. The thiazole ring contains both a nitrogen and a sulfur atom, which are excellent coordination sites for a variety of transition metals. The nitrogen atom acts as a base, though it is less basic than in imidazole (B134444) due to the electron-withdrawing effect of the sulfur atom. wikipedia.org
The nitrile group can also coordinate to a metal center, either through the nitrogen lone pair or the π-system of the triple bond. This versatility allows the molecule to act as a monodentate, bidentate, or bridging ligand, depending on the metal center and reaction conditions. The bromine substituent can also influence the electronic properties of the ligand, and by extension, the catalytic activity of the resulting metal complex.
The design of ligands is crucial for controlling the reactivity and selectivity of organometallic catalysts. By modifying the substituents on the thiazole ring, it is possible to fine-tune the steric and electronic properties of the ligand. For example, replacing the bromine atom via cross-coupling reactions could introduce bulky groups that create a specific coordination environment around the metal, influencing the outcome of a catalytic reaction. Thiazole-containing ligands have been incorporated into various catalytic systems, and the unique electronic profile of this compound makes it an intriguing candidate for the development of new catalysts for a range of organic transformations.
Exploration in Material Science and Optoelectronics
The electron-deficient nature of the thiazole ring, enhanced by the strongly electron-withdrawing cyano group, makes this compound and its derivatives promising candidates for applications in material science, particularly in the field of optoelectronics.
Components in Electron-Accepting Materials
In the design of organic electronic materials, molecules are often engineered to have specific electron-donating (p-type) or electron-accepting (n-type) properties. The presence of the cyano group, a well-known electron-withdrawing group, in conjunction with the thiazole ring, imparts a strong electron-accepting character to this compound. Benzofused 1,2,5-thiadiazoles are recognized as important electron-withdrawing building blocks for organic dyes used in optoelectronics. mdpi.com The addition of more electron-acceptor groups, such as a second thiadiazole ring, further enhances this character. mdpi.com
This property is crucial for the development of n-type organic semiconductors, which are essential components in various electronic devices. By incorporating this thiazole derivative into larger π-conjugated systems, it is possible to create materials with tailored electronic properties. For instance, it could serve as the core or a peripheral unit in acceptor-donor-acceptor (A-D-A) type molecules, where its strong electron-withdrawing nature would lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. The bromine atom provides a convenient handle for further functionalization, allowing for the tuning of properties such as solubility, morphology, and electronic energy levels through synthetic modification.
Potential in Dye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs) (based on related cyano-heterocycles)
The structural motifs present in this compound are found in many high-performance organic materials, suggesting its potential for use in a variety of optoelectronic devices.
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). These dyes often follow a donor-π-acceptor (D-π-A) structure. The cyano group, often as part of a cyanoacrylic acid moiety, is a highly effective electron acceptor and anchoring group to the TiO₂ surface. nih.gov The strong electron-withdrawing nature of the cyano group can broaden the absorption spectra of the dye. Current time information in Pasuruan, ID. While the bromo-thiazole-carbonitrile itself is not a complete dye, it could be readily elaborated into one. The thiazole ring can act as part of the π-spacer, and the bromine atom can be replaced with a donor group to complete the D-π-A structure. The cyano group could then be converted to a cyanoacrylic acid to serve as the acceptor/anchor.
Organic Light-Emitting Diodes (OLEDs): OLEDs utilize organic compounds that emit light when a current is passed through them. Materials with cyano groups are frequently used in OLEDs as either fluorescent emitters or host materials. nih.gov The cyano group can significantly alter the electronic and optical properties of a molecule. nih.gov For example, cyano-substituted carbazole (B46965) derivatives have been investigated for use in sky-blue and orange exciplex-based OLEDs. cymitquimica.com Heterocyclic compounds are known to lower the LUMO and HOMO energy levels, which can be beneficial for charge injection and transport in OLED devices. evitachem.com The thiazole core of this compound, with its modifiable bromo and cyano groups, could be integrated into new emitter or transport layer materials for OLED applications.
Organic Field-Effect Transistors (OFETs): OFETs are key components of flexible electronics and sensors. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Electron-accepting materials based on cyano-substituted heterocycles have been explored for n-channel OFETs. nih.gov The planarity and potential for strong intermolecular interactions through the sulfur and nitrogen atoms of the thiazole ring, as well as the polar cyano group, could promote ordered packing in the solid state, which is crucial for efficient charge transport. Flexible OFETs have been fabricated using various organic materials, and the development of new n-type semiconductors remains an active area of research. nist.gov
Table 1: Potential Applications of Cyano-Heterocycle Derivatives in Optoelectronics This table is based on research on related cyano-heterocyclic compounds and suggests the potential applications for derivatives of this compound.
| Device | Role of Cyano-Heterocycle | Key Properties Conferred by Cyano Group | Reference |
|---|---|---|---|
| DSSC | Electron Acceptor / Anchor | Broadens absorption spectra, facilitates electron injection | Current time information in Pasuruan, ID., nih.gov |
| OLED | Emitter or Host Material | Alters electronic/optical properties, lowers energy levels | nih.gov, evitachem.com, cymitquimica.com |
| OFET | n-type Semiconductor | Facilitates electron transport, promotes ordered packing | nih.gov, nist.gov |
Mechanistic Insights into Biological Interactions
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and FDA-approved drugs, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects. nih.gov, nih.gov, nih.gov This established importance in medicinal chemistry suggests that this compound and its derivatives could also possess interesting biological properties.
The biological activity of thiazole derivatives is often attributed to their ability to interact with various enzymes and receptors within a biological system. The nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions in active sites, while the aromatic ring can engage in π-π stacking interactions.
The substituents on the thiazole ring play a critical role in determining the specific biological target and the mechanism of action. The cyano group in this compound can act as a hydrogen bond acceptor and its reactivity could lead to covalent interactions with biological nucleophiles under certain conditions. The bromine atom also significantly influences the molecule's properties, increasing its lipophilicity which can affect cell membrane permeability. However, the presence of a bromine atom can sometimes lead to non-selective activity, which might be a consideration in drug design. For instance, in a study of small molecule inhibitors, a compound containing a bromo moiety was considered unsuitable for further investigation due to potential non-selective action. acs.org
Structure-Activity Relationship (SAR) Studies in Related Thiazole Scaffolds
The thiazole nucleus is a prominent structural motif in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these scaffolds by identifying how different substituents on the thiazole ring influence their biological activity. mdpi.com
SAR studies on various thiazole derivatives have revealed several key insights:
Antimicrobial Activity : In the development of novel antimicrobial agents, clubbing the thiazole ring with other heterocyclic structures like pyrazole (B372694) has been a common strategy. nih.gov The nature of the substituents on both the thiazole and the linked heterocyclic ring is critical for antibacterial and antifungal activities. mdpi.com For instance, in a series of thiazolyl-2-pyrazoline hybrids, the specific scaffold of 2-(2-pyrazolin-1-yl)-thiazole was frequently associated with significant antimicrobial activity. nih.gov The design of compounds containing more than one thiazole ring has also been shown to enhance therapeutic activities. mdpi.com
Anticancer Activity : For thiazole derivatives designed as anticancer agents, SAR studies have highlighted the importance of specific substitutions. In a series of 2,4-disubstituted thiazoles, a 4-(3,4,5-trimethoxyphenyl) moiety was found to be a key feature for activity as tubulin polymerization inhibitors. acs.org The substitution on the amide group linked to the thiazole ring can also dramatically affect activity. For example, converting certain amide derivatives to their N-methylated thiazole counterparts improved antimigration activity against cancer cells, leading to the discovery of potent derivatives with IC₅₀ values in the nanomolar range for inhibiting cancer cell migration. nih.gov
Adenosine (B11128) Receptor Antagonism : In the development of adenosine receptor antagonists, replacing bicyclic systems with monocyclic thiazole or thiadiazole rings proved promising. nih.gov SAR studies indicated that for N-[4-(2-pyridyl)thiazol-2-yl]amides, the introduction of a cyclopentanamide instead of a benzamide (B126) retained adenosine receptor affinity. nih.gov Furthermore, the electronic nature of substituents on the benzamide ring played a vital role in binding to the adenosine A₃ receptor, and a steric restriction was observed at the para-position for both A₁ and A₃ receptor binding. nih.gov
These studies underscore that the biological activity of thiazole scaffolds can be finely tuned by strategic structural modifications. The position, nature, and steric and electronic properties of substituents are all critical determinants of the resulting compound's potency and selectivity. mdpi.comnih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) Findings in Thiazole Scaffolds
| Thiazole Scaffold Type | Target/Application | Key SAR Findings | References |
|---|---|---|---|
| Thiazole-Pyrazole Hybrids | Antimicrobial | Linking thiazole and pyrazole rings directly or via a linker influences activity. The 2-(2-pyrazolin-1-yl)-thiazole scaffold is particularly effective. | nih.gov |
| 2-Aryl-4H- nih.govmdpi.com-thiazolo[4,5-b]indoles | Antileishmanial | Phenyl-indole hybrids were identified as the most effective compounds against Leishmania major. | researchgate.net |
| 2,4-Disubstituted Thiazoles | Anticancer (Tubulin Inhibition) | A 4-(3,4,5-trimethoxyphenyl) moiety is important for activity. Substituents on the C2-amino group modulate potency. | acs.org |
| N-Methylated Thiazoles | Anticancer (Cell Migration Inhibition) | Methylation of the thiazole nitrogen generally improved antimigration activity, leading to potent derivatives with IC₅₀ values as low as 0.176 µM. | nih.gov |
| N-[4-(2-Pyridyl)thiazol-2-yl]amides | Adenosine Receptor Antagonism | Introduction of a cyclopentanamide in place of a benzamide maintained affinity. The electronic nature of substituents is crucial for A₃ receptor binding. | nih.gov |
Investigation of Molecular Targets and Pathways (e.g., enzyme binding, receptor modulation studies)
Thiazole derivatives exert their biological effects by interacting with a diverse range of molecular targets, including enzymes and receptors, thereby modulating critical cellular pathways.
Enzyme Binding and Inhibition: Many thiazole-containing compounds function by binding to and inhibiting enzymes involved in disease pathogenesis.
Kinase Inhibition : The thiazole scaffold is a core component of several kinase inhibitors. acs.org Dasatinib, for example, is a clinically used inhibitor of the BCR-ABL kinase. nih.gov Newly synthesized thiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, with one compound (4c) exhibiting an IC₅₀ of 0.15 µM. mdpi.com Other thiazole-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase frequently altered in cancers like non-small-cell lung cancer (NSCLC) and breast cancer. mdpi.com
Tubulin Polymerization Inhibition : A series of 2,4-disubstituted thiazoles have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov Compounds such as 7c and 9a showed remarkable activity, with IC₅₀ values of 2.00 µM and 2.38 µM, respectively, which were more potent than the reference drug combretastatin (B1194345) A-4. nih.gov Molecular docking studies revealed that these compounds bind to the colchicine (B1669291) binding site of tubulin, with interactions involving amino acids like AsnB249, ThrB353, and LeuB248. nih.gov
Sirtuin Inhibition : Thiazole-based compounds have been discovered as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer. mdpi.com Based on the structure of known SIRT2 inhibitors, novel thiazoles were designed and synthesized, with compound 5a emerging as a promising inhibitor with an IC₅₀ of 9.0 µM. mdpi.com
Other Enzymes : Thiazole derivatives also target other enzymes. Thiazole carboxamide derivatives have been studied for their implications in enzyme binding, particularly concerning the conformation of the carboxamide group. acs.org In eukaryotes, the enzyme thiazole synthase (THI4) is involved in the biosynthesis of the thiamin thiazole moiety from NAD. nih.gov Additionally, some thiazole compounds act as antifungal agents by inhibiting the fungal enzyme lanosterol (B1674476) C14α-demethylase, which is crucial for fungal cell membrane integrity. nih.gov
Receptor Modulation: Thiazole derivatives can also act as modulators of various cell surface and intracellular receptors.
Adenosine Receptors : Novel classes of thiazole and thiadiazole derivatives have been developed as potent and selective antagonists for adenosine A₁ and A₃ receptors. nih.gov For instance, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472) is a highly selective adenosine A₁ antagonist with a Kᵢ value of 20 nM. nih.gov
AMPA Receptors : Thiazole carboxamide derivatives have been shown to modulate GluA2-containing AMPA receptors, which are critical for synaptic transmission in the central nervous system. nih.gov Compounds like MMH5 act as strong negative allosteric modulators, significantly affecting both the amplitude and kinetics of the receptor, highlighting their potential as regulators of AMPA receptor activity. nih.gov
Table 2: Molecular Targets of Representative Thiazole Derivatives
| Target Class | Specific Target | Thiazole Derivative Type | Effect | References |
|---|---|---|---|---|
| Enzyme | Tubulin | 2,4-disubstituted thiazoles | Inhibition of polymerization | nih.gov |
| Enzyme | VEGFR-2 | 2-hydrazinylidene-thiazolidin-4-one derivatives | Inhibition | mdpi.com |
| Enzyme | EGFR | Pyrazoline-thiazole hybrids | Inhibition | mdpi.com |
| Enzyme | SIRT2 | Substituted thiazoles | Inhibition | mdpi.com |
| Enzyme | Lanosterol C14α-demethylase | 2-hydrazinyl-4-phenyl-1,3-thiazoles | Inhibition | nih.gov |
| Receptor | Adenosine A₁/A₃ Receptors | N-(3-phenyl-1,2,4-thiadiazol-5-yl) derivatives | Antagonism | nih.gov |
| Receptor | AMPA Receptors (GluA2) | Thiazole carboxamides | Negative Allosteric Modulation | nih.gov |
Development of Molecular Probes for Biological Systems
The unique photophysical properties of certain thiazole derivatives make them excellent scaffolds for the development of molecular probes for sensing and imaging in biological systems. mdpi.com These probes are designed to detect specific biomolecules, ions, or changes in the cellular environment, often through a "turn-on" fluorescence response. nih.gov
Thiazole Orange (TO) Based Probes : Thiazole orange (TO) is a well-known dye that exhibits low fluorescence in solution but becomes highly fluorescent upon binding to nucleic acids, a property controlled by its intramolecular torsional movement. mdpi.com This "turn-on" mechanism has been exploited to create a variety of molecular probes. TO-based probes have been developed to sense specific DNA sequences, protein-DNA interactions, and non-canonical DNA structures like G-quadruplexes. mdpi.com
Probes for Reactive Oxygen Species (ROS) : A novel benzothiazole-based fluorescent probe, BT-BO, was developed for the selective "turn-on" detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. nih.gov The probe incorporates an aryl boric acid ester as the reactive group. In the presence of H₂O₂, the boronate is cleaved, releasing the fluorophore and causing a significant increase in fluorescence. This probe has been successfully used to image both exogenous and endogenous H₂O₂ in living cells. nih.gov
Probes for Metal Ions : Thiazolo[5,4-d]thiazole-based fluorophores have been designed as multifunctional molecular probes. researchgate.net One such probe, PYTZ-P, demonstrated selective detection of Hg²⁺ ions with a low detection limit of 8.43 × 10⁻⁸ M. researchgate.net Spiropyran-based sensors incorporating a thiazole-related chelating unit have been developed for detecting labile zinc ions (Zn²⁺) in living cells. acs.org A derivative, SpiroZin2-COOH, shows a significant red-shifted emission and a high "turn-on" response upon binding Zn²⁺, enabling the imaging of intracellular zinc pools, particularly within lysosomes. acs.org
Proton-Sensing and Molecular Switches : The thiazolo[5,4-d]thiazole (B1587360) probe PYTZ-P also functions as a molecular switch, exhibiting sensitivity to protons. researchgate.net Protonation of the pyridine (B92270) unit in the probe leads to a bathochromic (red-shifted) shift in its emission, a property that has been used to develop portable paper strips for acid detection. researchgate.net
The versatility of the thiazole scaffold allows for the rational design of probes with tailored properties, such as improved water solubility, red-shifted emission to minimize cellular autofluorescence, and high selectivity for specific analytes. mdpi.comacs.org
Table 3: Thiazole-Based Molecular Probes and Their Applications
| Probe Scaffold | Probe Name/Type | Target Analyte | Sensing Mechanism | Application | References |
|---|---|---|---|---|---|
| Thiazole Orange | TO-based probes | Nucleic Acids (DNA, G-quadruplexes) | Intercalation/binding restricts intramolecular rotation, causing fluorescence turn-on. | Sensing protein-DNA interactions, detecting specific DNA structures. | mdpi.com |
| Benzothiazole | Probe BT-BO | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated cleavage of a boronate ester group, releasing the fluorophore. | "Turn-on" fluorescent imaging of endogenous and exogenous H₂O₂ in living cells. | nih.gov |
| Thiazolo[5,4-d]thiazole | PYTZ-P | Mercury ions (Hg²⁺), Protons (H⁺) | Coordination with Hg²⁺ or protonation of pyridine moiety modulates intramolecular charge-transfer. | "Turn-off" detection of Hg²⁺, acid/base sensing on paper strips, bio-imaging. | researchgate.net |
| Spiropyran-Thiazole Hybrid | SpiroZin2-COOH | Zinc ions (Zn²⁺) | Zn²⁺ binding induces a change from the non-fluorescent spiroform to the fluorescent merocyanine (B1260669) form. | Imaging of intracellular zinc pools in living cells, particularly in lysosomes. | acs.org |
Conclusion and Future Perspectives
Summary of Current Research Advancements and Knowledge Gaps
Research into thiazole-containing compounds is extensive, with numerous studies highlighting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The thiazole (B1198619) scaffold is present in several FDA-approved drugs, underscoring its therapeutic relevance. globalresearchonline.net General synthetic strategies for creating substituted thiazoles, such as the Hantzsch thiazole synthesis, are well-established, providing a foundational methodology for accessing a variety of derivatives. nih.gov This involves the condensation of α-halocarbonyl compounds with thioamides or related structures. nih.gov
However, a significant knowledge gap exists when it comes to the specific compound 4-bromo-1,2-thiazole-5-carbonitrile . While its constituent parts—a thiazole ring, a bromo substituent, and a nitrile group—are common motifs in medicinal chemistry, dedicated research on this particular molecule is sparse. Much of the current understanding is inferred from studies on structurally similar compounds. For instance, research on various brominated thiazoles and isothiazoles provides insights into potential synthetic routes and reactivity. The synthesis of related compounds like 3,5-dibromoisothiazole-4-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) has been documented, suggesting pathways that could be adapted. mdpi.com Similarly, studies on 4-Bromobenzo[d]thiazole-2-carbonitrile demonstrate the utility of the bromo- and cyano-functionalized thiazole core in forming more complex molecules through reactions like nucleophilic substitutions and cross-coupling.
The biological activities of numerous other thiazole derivatives have been explored, revealing a broad spectrum of potential applications. nih.govnih.govresearchgate.net Despite this, the specific biological profile of this compound remains largely uninvestigated. This lack of direct research represents a significant opportunity for new discoveries.
Challenges and Opportunities in this compound Research
The advancement of research on this compound is met with both challenges and significant opportunities.
Challenges:
Reactivity and Stability: The interplay between the bromo and nitrile groups on the thiazole ring can influence the compound's stability and reactivity. Understanding and predicting this interplay is crucial for its successful use as a synthetic intermediate.
Limited Commercial Availability: The scarcity of commercial suppliers for this compound can impede research, necessitating its de novo synthesis by interested laboratories.
Opportunities:
Versatile Chemical Handle: The bromine atom serves as a versatile handle for a variety of chemical transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. This opens the door to the synthesis of a vast library of novel thiazole derivatives with diverse functionalities.
Bioisosteric Replacement: The thiazole ring is a well-known bioisostere for other aromatic systems, and the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. This makes this compound an attractive scaffold for designing new therapeutic agents.
Medicinal Chemistry Applications: Given the established anticancer and antimicrobial properties of many thiazole derivatives, there is a significant opportunity to explore the potential of this compound and its derivatives in these areas. nih.govresearchgate.net
Materials Science: Cyano-substituted heterocyclic compounds are known to possess interesting electronic properties. nih.gov This suggests that this compound could be a valuable building block for the development of novel organic electronic materials.
The following table summarizes the potential synthetic utility based on the functional groups present in this compound, drawing parallels from related compounds.
| Functional Group | Potential Reactions | Potential Products |
| Bromo Group | Suzuki Coupling | Aryl- or heteroaryl-substituted thiazoles |
| Buchwald-Hartwig Amination | Amino-thiazole derivatives | |
| Nucleophilic Aromatic Substitution | Thioether or alkoxy-substituted thiazoles | |
| Nitrile Group | Hydrolysis | Thiazole-5-carboxylic acid or amide |
| Reduction | Aminomethyl-thiazole derivatives | |
| Cycloaddition Reactions | Fused heterocyclic systems | |
| Thiazole Ring | Metalation and Functionalization | Further substituted thiazole derivatives |
Emerging Trends and Potential New Applications in Interdisciplinary Fields
The future of research on this compound is likely to be shaped by broader trends in chemistry and biology.
Targeted Drug Discovery: A major trend in medicinal chemistry is the development of highly specific inhibitors for biological targets like protein kinases. The thiazole scaffold is a key component of some kinase inhibitors. this compound could serve as a starting point for the design of novel inhibitors targeting specific enzymes implicated in cancer or inflammatory diseases.
Chemical Biology Probes: The development of chemical probes to study biological processes is a rapidly growing field. The reactivity of the bromo group allows for the attachment of reporter tags (e.g., fluorophores, biotin) to create probes for target identification and validation.
Flow Chemistry and Automated Synthesis: The use of flow chemistry and automated synthesis platforms can help to overcome some of the challenges in the synthesis and optimization of derivatives of this compound. These technologies can enable the rapid generation of compound libraries for high-throughput screening.
Agrochemicals: Thiazole derivatives have also found applications as fungicides and herbicides. nih.gov The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Organic Electronics: As the demand for new organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) grows, the exploration of novel heterocyclic building blocks is critical. The electron-withdrawing nature of the nitrile group combined with the potential for extensive π-conjugation through substitution at the bromo-position makes this compound an intriguing candidate for this field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-1,2-thiazole-5-carbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of brominated thiazole-carbonitrile derivatives typically involves cyclization reactions. For example, analogous compounds like 5-bromo-1H-imidazole-2-carbonitrile are synthesized via cyclization of amido-nitriles using 4-bromo-1,2-diaminobenzene and cyanogen bromide under basic conditions . For this compound, a similar approach could involve thiazole ring formation using sulfur-containing precursors. Optimization may require adjusting the base (e.g., Na₂CO₃ vs. KOH), solvent polarity, and temperature. Characterization via , , and IR spectroscopy (e.g., C≡N stretch at ~2200 cm) is critical for verifying structural integrity .
Q. How can spectroscopic and computational methods be combined to confirm the structure of this compound?
- Methodological Answer : Structural validation should integrate experimental and theoretical
- Experimental : can identify aromatic protons (δ 6.10–8.01 ppm for thiazole systems), while IR confirms nitrile (C≡N) and thiazole (C-S-C) functional groups .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths, angles, and electronic properties. Exact exchange terms in DFT functionals improve accuracy for thermochemical properties, as demonstrated in similar heterocycles .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at the 4-position is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling). However, steric hindrance from the thiazole ring may require tailored conditions. For analogous bromo-imidazoles, Pd(PPh₃)₄ catalyst, TBAB as a phase-transfer agent, and microwave irradiation enhance reactivity . Screening ligands (e.g., XPhos) and bases (K₃PO₄ vs. Na₂CO₃) is recommended to optimize coupling efficiency.
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the catalytic efficiency of cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions in catalytic efficiency often arise from competing pathways (e.g., oxidative addition vs. ligand dissociation). For example, Pd-catalyzed cross-couplings with bromo-heterocycles may exhibit variable yields due to steric effects or electronic deactivation. Kinetic studies (e.g., variable-temperature NMR) and DFT-based transition-state analysis can identify rate-limiting steps . Comparative studies with deuterated analogs or isotopic labeling may further elucidate mechanistic bottlenecks.
Q. What strategies can mitigate challenges in functionalizing the thiazole ring of this compound for drug discovery?
- Methodological Answer : Functionalization requires balancing reactivity and stability:
- Electrophilic Substitution : Nitration or sulfonation at the 5-position (para to nitrile) may be feasible, but directing effects of the nitrile group must be considered.
- Metal-Mediated Reactions : Cu-mediated cyanation or Rh-catalyzed C-H activation could introduce diverse substituents. For example, 5-substituted tetrazoles have been synthesized via catalyst-free, aqueous Knoevenagel-cycloaddition cascades, a method adaptable to thiazole systems .
- Biological Compatibility : Prioritize reactions that retain the nitrile group, which is often critical for bioactivity (e.g., kinase inhibition) .
Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?
- Methodological Answer : Despite limited data (e.g., no available Log KOW or toxicity values for similar compounds ), predictive models can estimate environmental persistence:
- QSAR Modeling : Use quantitative structure-activity relationships to predict biodegradability and bioaccumulation.
- Read-Across Analysis : Compare with structurally related brominated heterocycles (e.g., 5-bromopyrazoles) to infer toxicity profiles .
- Experimental Testing : Conduct OECD 301/302 guideline assays (e.g., ready biodegradability tests) to fill data gaps.
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing contradictory results in synthetic yields or biological activity?
- Methodological Answer :
- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) impacting yield .
- Meta-Analysis : Aggregate data from analogous compounds (e.g., bromo-imidazoles vs. thiazoles) to identify trends in reactivity or bioactivity .
- Dose-Response Modeling : For biological studies, fit IC50 curves using nonlinear regression to account for variability in potency assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
